3-Amino-2-(5-chloropyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidinones. This compound features a pyrimidine core substituted with an amino group and a chloropyridine moiety, which contributes to its potential biological activity. The compound is of interest in medicinal chemistry due to its structural characteristics that may influence its pharmacological properties.
The compound can be synthesized through various chemical reactions involving pyrimidine derivatives and chloropyridine intermediates. Research articles have documented the synthesis and evaluation of similar compounds for their biological activities, particularly as kinase inhibitors and anti-inflammatory agents .
3-Amino-2-(5-chloropyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one is classified as a heterocyclic compound, specifically a nitrogen-containing bicyclic structure. It falls within the broader category of pyrimidine derivatives, which are known for their diverse biological activities.
The synthesis of 3-Amino-2-(5-chloropyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one typically involves multi-step reactions starting from simpler pyrimidine derivatives. Common methods include:
For instance, one method involves the reaction of 2-amino-5-chloropyridine with appropriate carbonyl precursors in the presence of a catalyst, followed by cyclization to form the desired pyrido[2,3-d]pyrimidinone structure . The final product can be purified through recrystallization or chromatography techniques.
The molecular structure of 3-Amino-2-(5-chloropyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one can be represented as follows:
The structure features a pyrido[2,3-d]pyrimidinone core with an amino group at position 3 and a chloropyridine substituent at position 2.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of synthesized compounds. For example, NMR can provide information about the hydrogen environments in the molecule, while MS can confirm the molecular weight.
The compound can undergo several chemical reactions typical for pyrido[2,3-d]pyrimidinones:
For example, when reacted with electrophilic agents like alkyl halides or acyl chlorides, the amino group can form new bonds leading to substituted derivatives that may exhibit enhanced biological activity .
The mechanism of action for compounds like 3-Amino-2-(5-chloropyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one often involves interaction with specific biological targets such as kinases or enzymes involved in cellular signaling pathways.
Research has shown that similar compounds can inhibit phosphoinositide 3-kinase alpha activity, which plays a crucial role in various cellular processes including growth and metabolism . The binding affinity and inhibitory potency are typically evaluated using assays that measure enzyme activity in the presence of the compound.
The compound is expected to exhibit moderate stability under standard laboratory conditions but may be sensitive to strong acids or bases due to its functional groups.
Relevant data on melting point and boiling point should be determined experimentally during synthesis and characterization stages.
3-Amino-2-(5-chloropyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one has potential applications in:
Research continues to explore its efficacy and safety profiles in preclinical studies to evaluate its potential therapeutic uses .
The molecular architecture of 3-amino-2-(5-chloropyridin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one embodies the essential pharmacophoric elements for potent epidermal growth factor receptor (EGFR) inhibition. EGFR inhibitors characteristically adopt a Y-shaped configuration comprising three critical regions: a planar heteroaromatic hinge-binding domain, a hydrophobic tail occupying region I, and a terminal hydrophilic moiety anchoring in region II [1] [2]. The pyrido[2,3-d]pyrimidin-4(3H)-one core serves as the central planar heterocycle, positioned to form dual hydrogen bonds with the hinge residue Met793—a fundamental interaction observed in crystallographic studies of EGFR-inhibitor complexes [8] [10]. The 5-chloropyridinyl extension at position 2 functions as the hydrophobic tail, engineered to penetrate the deep hydrophobic pocket (region I) formed by Leu718, Val726, and Ala743 [1]. This chlorinated aryl group enhances van der Waals contacts while its halogen atom modulates electron distribution for optimized binding. The 3-amino substituent projects toward the solvent-exposed region II, enabling hydrogen bond formation with Asp855 and Lys745, residues critical for catalytic activity regulation [10].
Table 1: Pharmacophore Mapping of Target Compound
Pharmacophoric Element | Structural Component | EGFR Binding Interactions |
---|---|---|
Planar heteroaromatic system | Pyrido[2,3-d]pyrimidinone core | H-bond with Met793 backbone NH and carbonyl |
Hydrophobic tail | 5-Chloropyridin-3-yl group | Van der Waals in hydrophobic region I (Leu718, Val726, Ala743) |
Solvent-exposed moiety | 3-Amino group | H-bond with Asp855/Lys745; cation-π potential |
Covalent warhead (optional) | None | Non-covalent inhibitor design minimizes off-target reactivity |
Pyrido[2,3-d]pyrimidin-4(3H)-one scaffolds demonstrate exceptional versatility as ATP-competitive kinase inhibitors due to their bidirectional hydrogen-bonding capacity and iso-steric relationship with purine nucleotides. This bicyclic system mimics the adenine ring of ATP, enabling deep penetration into the kinase catalytic cleft while providing synthetic accessibility for strategic substitution [5] [8]. The scaffold's electron-deficient character enhances π-stacking with Phe723 in the EGFR active site, a residue critical for nucleotide positioning [10]. Unlike quinazoline-based inhibitors (e.g., erlotinib, gefitinib) associated with dose-limiting toxicities, the pyridopyrimidinone framework offers improved selectivity profiles by exploiting subtle differences in hinge region conformation across kinase families [8].
Structural advantages include:
Table 2: Comparative Kinase Inhibition Profiles of Fused Pyrimidine Scaffolds
Core Structure | Representative Inhibitor | EGFRWT IC50 (nM) | Selectivity Index vs. Normal Cells |
---|---|---|---|
Pyrido[2,3-d]pyrimidin-4(3H)-one | Compound 8a [1] | 99 | >100-fold |
Quinazoline | Gefitinib | 27 | 20-50 fold |
Pyrrolo[2,3-d]pyrimidine | Avitinib (Abivertinib) | 1.2 | ~80-fold |
Pyrazolo[3,4-d]pyrimidine | Compound B1 [9] | 13 | >150-fold |
The 5-chloropyridin-3-yl variant demonstrates strategic advantages against the gatekeeper EGFRT790M mutation, which confers resistance to first-generation inhibitors through steric hindrance and increased ATP affinity. Unlike quinazoline-based reversible inhibitors, the pyridopyrimidinone core's compact planarity allows accommodation within the restructured hydrophobic pocket of T790M mutants, where bulkier methionine residues replace threonine [1] [3]. Compound 8a—a structural analogue featuring a pyrido[2,3-d]pyrimidinone core with chlorophenyl substitution—achieved IC50 values of 0.099 µM against EGFRWT and 0.123 µM against EGFRT790M, demonstrating <1.3-fold potency reduction compared to >100-fold loss observed with gefitinib [1] [2].
The molecular basis for mutant selectivity involves:
Table 3: Inhibitory Activity of Pyrido[2,3-d]pyrimidinone Analogues Against EGFR Mutants
Compound | R-group | EGFRWT IC50 (µM) | EGFRT790M IC50 (µM) | Selectivity Ratio (T790M/WT) |
---|---|---|---|---|
8a [1] | 5-Chlorophenyl | 0.099 | 0.123 | 1.24 |
9a [1] | 4-Fluorophenyl | 0.185 | 0.301 | 1.63 |
Gefitinib [3] | Anilinoquinazoline | 0.027 | >5.0 | >185 |
Osimertinib [5] | Acrylamide-indole | 0.021 | 0.024 | 1.14 |
Covalent analogues incorporating acrylamide warheads show enhanced suppression of T790M mutants by targeting Cys797, though these carry higher off-target risks. The non-covalent 3-amino-2-(5-chloropyridin-3-yl) derivative maintains efficacy through optimized steric complementarity rather than covalent bonding, evidenced by molecular dynamics simulations showing stable occupation of the hydrophobic back pocket without cysteine engagement [3] [5]. This is corroborated by crystallographic data (PDB: 5J9Y) where pyrazolopyrimidine inhibitors with similar halogen placement achieve sub-micromolar inhibition of T790M mutants through hydrophobic enclosure rather than covalent modification [9].
CAS No.: 1000669-05-5
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: